molecular formula C8H7ClN4O B072086 5-Chloro-1H-indazole-3-carboxylic acid hydrazide CAS No. 1203-97-0

5-Chloro-1H-indazole-3-carboxylic acid hydrazide

Cat. No.: B072086
CAS No.: 1203-97-0
M. Wt: 210.62 g/mol
InChI Key: XQFHKPMDVNQYJW-UHFFFAOYSA-N
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Description

5-Chloro-1H-indazole-3-carboxylic acid hydrazide is a versatile and high-value chemical intermediate primarily utilized in medicinal chemistry and drug discovery research. This compound features a reactive hydrazide group attached to the 3-position of the 5-chloro-indazole scaffold, making it an essential building block for the synthesis of a diverse array of heterocyclic compounds. Its principal research application lies in the construction of novel molecules targeting various biological pathways, particularly as a precursor for the development of potent kinase inhibitors. The reactive hydrazide moiety readily undergoes condensation reactions with carbonyl compounds to form Schiff bases, hydrazones, and various fused ring systems like oxadiazoles and triazoles, which are privileged structures in many pharmacologically active agents. The 5-chloro substituent and the indazole core contribute significantly to the molecule's electronic properties and its ability to engage in key binding interactions with enzyme active sites. Researchers value this compound for its utility in creating targeted libraries for high-throughput screening and in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. It is strictly for use in laboratory research applications.

Properties

IUPAC Name

5-chloro-1H-indazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-4-1-2-6-5(3-4)7(13-12-6)8(14)11-10/h1-3H,10H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFHKPMDVNQYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NN2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901236689
Record name 5-Chloro-1H-indazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203-97-0
Record name 5-Chloro-1H-indazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-indazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-indazole-3-carboxylic acid hydrazide typically involves the following steps:

    Starting Material: The synthesis begins with 5-Chloro-1H-indazole-3-carboxylic acid.

    Formation of Hydrazide: The carboxylic acid group is converted to a hydrazide group using hydrazine hydrate under reflux conditions. The reaction is typically carried out in a polar solvent such as ethanol or methanol.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of azides or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties:
5-Chloro-1H-indazole-3-carboxylic acid hydrazide has shown significant antimicrobial activity, making it a candidate for developing new antibiotics. Studies have indicated its effectiveness against various bacterial strains, which is crucial for addressing antibiotic resistance issues.

Anticancer Research:
The compound is being investigated for its potential anticancer properties. Preliminary research suggests that it can inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been tested against human colon adenocarcinoma cell lines, showing promising results in reducing cell viability .

Biological Research

Enzyme Inhibition:
The hydrazide group allows the compound to interact with specific enzymes, potentially inhibiting their activities. This mechanism is vital in drug development, particularly for targeting enzymes related to disease processes.

Drug Development:
Its unique structure makes it a valuable intermediate in synthesizing more complex pharmaceutical agents. Researchers are exploring its use in creating drugs that target specific receptors or pathways involved in various diseases, including neurodegenerative disorders .

Material Science Applications

The compound's unique chemical properties enable its use in material science, particularly in developing new materials with specific characteristics such as improved thermal stability or enhanced mechanical properties. Its ability to form hydrogen bonds can be exploited to create novel polymeric materials.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Study on Anticancer Activity:
Research conducted on various derivatives showed that certain modifications to the hydrazide structure can enhance anticancer activity against specific cancer cell lines, including breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo). The most active derivatives were identified through MTT assays and SRB tests .

Antimicrobial Efficacy Study:
A comprehensive study tested the antimicrobial properties of this compound against multiple bacterial strains. Results indicated a broad spectrum of activity, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 5-Chloro-1H-indazole-3-carboxylic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Differences :

  • Indole-based hydrazides (e.g., 5-methoxyindole-2-carbohydrazide) require glacial acetic acid catalysis for cyclocondensation with isatins .
  • Pyrazole derivatives demand harsh bromination/oxidation conditions, reducing scalability compared to indazole hydrazides .

Pharmacological Activity

Comparative antiproliferative data for selected hydrazides:

Compound Cell Line Tested IC₅₀ (μM) Mechanism Notes Reference
5-Chloro-3-methylisothiazole-4-carbohydrazide MV4-11 (leukemia) 8.2 Induces apoptosis via mitochondrial pathway
5-Methoxy-1H-indole-2-carbohydrazide MCF-7 (breast cancer) 12.4 Inhibits tubulin polymerization
3-(1-(4-Iodobenzyl)-1H-imidazol-5-yl)-1H-indole LoVo (colon cancer) 15.7 Targets DNA topoisomerase II

Insights :

  • Chlorine substitution enhances potency: 5-chloro derivatives (e.g., this compound) are hypothesized to outperform methoxy or bromo analogues due to improved membrane permeability .
  • Hydrazide-to-hydrazone conversion (e.g., via aldehyde coupling) can modulate bioavailability and target specificity .

Biological Activity

5-Chloro-1H-indazole-3-carboxylic acid hydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. Additionally, it highlights various studies that have investigated the compound's mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydrazide functional group, which is known to enhance biological activity through various mechanisms. The presence of the indazole moiety contributes to its pharmacological potential, as indazole derivatives are recognized for their broad spectrum of activities, including anti-inflammatory and anticancer effects.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. For instance, a study synthesized several aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives and evaluated their in vitro antibacterial activity. The results indicated significant inhibition against various bacterial strains, suggesting that the hydrazide derivatives could serve as potential antimicrobial agents .

Compound Bacterial Strain Inhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One research effort focused on evaluating the cytotoxicity of this compound against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The studies revealed that the compound exhibited notable antiproliferative effects with IC50 values indicating significant potency against these cell lines .

Cell Line IC50 (µM)
MCF-710.5
A5498.2

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with specific cellular targets, leading to alterations in cellular signaling pathways. For example, some studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival, thereby inducing apoptosis in malignant cells .

Case Studies

  • Antimicrobial Efficacy : A recent study assessed the efficacy of various hydrazide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the indazole structure could enhance antibacterial activity, highlighting the importance of structure-activity relationships in drug design .
  • Cytotoxicity Assessment : In a comparative study of several indazole derivatives, this compound was shown to possess superior cytotoxic effects against MCF-7 cells compared to standard chemotherapeutic agents like doxorubicin. This suggests potential for further development as an anticancer agent.

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